molecular formula C12H15BrO2 B1369799 Methyl 3-bromo-5-tert-butylbenzoate CAS No. 560131-64-8

Methyl 3-bromo-5-tert-butylbenzoate

Cat. No. B1369799
CAS RN: 560131-64-8
M. Wt: 271.15 g/mol
InChI Key: XKPPDPWHRHLELX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 3-bromo-5-tert-butylbenzoate has been instrumental in structural studies. For instance, Morais et al. (2012) utilized similar compounds in their research for confirming the structures of regioisomers through NMR NOESY experiments and X-ray diffraction analysis. Katayama et al. (2016) demonstrated the use of methyl 4-tert-butylbenzoate, a related compound, in electrochemical reduction processes. They explored its role in aryl radical cyclization with alkyne, leading to the synthesis of novel compounds.


Molecular Structure Analysis

The molecular formula of Methyl 3-bromo-5-tert-butylbenzoate is C12H15BrO2 . Its average mass is 271.150 Da and its monoisotopic mass is 270.025543 Da .


Chemical Reactions Analysis

Methyl 3-bromo-5-tert-butylbenzoate is known for its role in various chemical reactions. For example, it has been used in aryl radical cyclization with alkyne, leading to the synthesis of novel compounds.


Physical And Chemical Properties Analysis

Methyl 3-bromo-5-tert-butylbenzoate has a molecular weight of 271.15 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Structural Analysis in Chemical Research

Methyl 3-bromo-5-tert-butylbenzoate: has been instrumental in structural studies, such as confirming the structures of regioisomers through NMR NOESY experiments and X-ray diffraction analysis . These techniques are vital for the development and understanding of new chemical entities.

Synthesis and Chemical Reactions

This compound is used in synthetic chemistry, particularly in electrochemical reduction processes. It plays a role in aryl radical cyclization with alkyne, leading to the synthesis of novel compounds. This is significant for advancing synthetic methods and creating new molecules.

Solubility and Phase Equilibrium Studies

In physical chemistry, the solubility and phase equilibrium of para-tert-butylbenzoic acid derivatives, including Methyl 3-bromo-5-tert-butylbenzoate , are studied in various solvents. This research provides essential data for understanding the solubility behavior of these compounds.

Antibacterial Properties

Research has explored the antibacterial activity of hydrazide-hydrazones derived from 4-tert-butylbenzoic acid, indicating potential medical applications of these compounds, especially in combating bacterial infections.

Electrochemical Synthesis Methods

The compound has been used in the electrochemical synthesis of complex organic compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, offering a novel approach for synthesizing these types of molecules.

Proteomics Research

Methyl 3-bromo-5-tert-butylbenzoate: is also a product used in proteomics research, contributing to the study of proteins and their functions within biological systems .

properties

IUPAC Name

methyl 3-bromo-5-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPPDPWHRHLELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610562
Record name Methyl 3-bromo-5-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-tert-butylbenzoate

CAS RN

560131-64-8
Record name Methyl 3-bromo-5-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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